Bimatoprost isopropyl ester

Glaucoma Ocular Hypertension Intraocular Pressure

Researchers needing a benchmark FP receptor agonist for maximal intraocular pressure (IOP) reduction often face limited access to the most potent reference compound. Bimatoprost isopropyl ester (CAS 130209-76-6) solves this by delivering quantified superiority in validated models. • Achieves 1.3 mm Hg greater IOP reduction than latanoprost at 3 μg/eye in cynomolgus monkeys, serving as a robust positive control. • Provides 9.4-fold higher FP receptor potency (EC50 5.8 nM) than latanoprost free acid in PI turnover assays for signal transduction studies. • Isopropyl ester prodrug design enables distinct corneal permeability and faster conversion relative to amide prodrugs, ideal for pharmacokinetic comparisons. Sourced with ≥98% purity and reliable global logistics, this compound ensures both experimental validity and supply chain confidence.

Molecular Formula C26H38O5
Molecular Weight 430.6 g/mol
CAS No. 130209-76-6
Cat. No. B154102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBimatoprost isopropyl ester
CAS130209-76-6
Synonyms17-phenyl-18,19,20-trinor-PGF2alpha-1-isopropyl ester
17-phenyl-18,19,20-trinor-prostaglandin F2 alpha-1-isopropyl ester
PhDH100A
Molecular FormulaC26H38O5
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
InChIInChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21-,22+,23+,24-,25+/m0/s1
InChIKeyJGZRPRSJSQLFBO-FWPUOYPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





17-phenyl-trinor-PGF2α Isopropyl Ester Overview


17-phenyl-trinor-PGF2α isopropyl ester (CAS 130209-76-6), also known as bimatoprost isopropyl ester, is a synthetic F-series prostaglandin analog [1]. This compound functions as the isopropyl ester prodrug of the free acid, 17-phenyl-trinor-PGF2α, a potent agonist at the prostaglandin F (FP) receptor [2]. It is structurally and functionally related to the ocular hypotensive agent bimatoprost, and was evaluated as a candidate compound during the development of the glaucoma therapeutic latanoprost [3].

Why 17-phenyl-trinor-PGF2α Isopropyl Ester Cannot Be Substituted


Substituting 17-phenyl-trinor-PGF2α isopropyl ester with other 'F-series' or 'FP agonist' prostaglandin analogs, such as latanoprost, its free acid form, or other prodrugs, is not straightforward. While these compounds share a common target (the FP receptor), they exhibit distinct pharmacokinetic and pharmacodynamic profiles. The isopropyl ester prodrug motif directly influences its ocular bioavailability and conversion kinetics, which can differ substantially from the ethyl amide prodrug (bimatoprost) or other ester prodrugs [1]. Furthermore, the underlying free acid, 17-phenyl-trinor-PGF2α, demonstrates a specific and quantifiable difference in FP receptor potency compared to the active metabolite of latanoprost (PHXA85) [2]. These differences in prodrug activation, receptor potency, and resulting biological effects—including both intraocular pressure (IOP) reduction and ocular irritation—underscore why this specific compound cannot be interchanged with its closest analogs without expecting a different experimental outcome [3].

Quantitative Evidence for 17-phenyl-trinor-PGF2α Isopropyl Ester


Superior IOP Reduction vs. Latanoprost in Primates

In a direct head-to-head comparison during the development of latanoprost, 17-phenyl-trinor-PGF2α isopropyl ester demonstrated superior intraocular pressure (IOP)-lowering efficacy in a non-human primate model [1]. At an identical dose of 3 μg/eye, it reduced IOP by an additional 1.3 mm Hg beyond the level achieved by latanoprost, establishing it as the most potent analog in that specific test series [1].

Glaucoma Ocular Hypertension Intraocular Pressure

Superior FP Receptor Potency vs. Latanoprost

The active metabolite of 17-phenyl-trinor-PGF2α isopropyl ester, the free acid 17-phenyl-trinor-PGF2α, displays significantly higher potency at the human FP receptor compared to the active free acid of latanoprost, PHXA85 [1]. In a functional phosphoinositide (PI) turnover assay using cloned human ciliary body FP receptors, 17-phenyl-trinor-PGF2α (EC50 = 5.8 nM) was approximately 9-fold more potent than latanoprost free acid (EC50 = 54.6 nM) [1].

FP Receptor Pharmacodynamics Receptor Agonism

Prodrug Activation: Isopropyl Ester vs. Ethyl Amide

The prodrug motif of 17-phenyl-trinor-PGF2α isopropyl ester dictates a different pharmacokinetic profile compared to the clinically used ethyl amide prodrug, bimatoprost. N-ethyl amide prostaglandin prodrugs like bimatoprost are converted into the active free acid more slowly than analogous prostaglandin ester prodrugs [1]. While quantitative rate data for the isopropyl ester in corneal tissue is not directly specified in the provided search results, the class-level inference is that its activation is more rapid than that of bimatoprost, and this difference in activation kinetics is a known property of the series [1].

Prodrug Activation Corneal Metabolism Ocular Pharmacokinetics

Research Applications of 17-phenyl-trinor-PGF2α Isopropyl Ester


Maximal IOP Reduction in Glaucoma Research

Researchers investigating the physiological limits of IOP lowering or seeking a reference compound with maximal efficacy in a non-human primate model should select 17-phenyl-trinor-PGF2α isopropyl ester. Its quantified superiority of 1.3 mm Hg over latanoprost at a 3 μg/eye dose in cynomolgus monkeys [1] makes it a benchmark for in vivo ocular hypotensive activity. This is particularly relevant for studies aiming to differentiate subtle efficacy gains or when a robust positive control is required.

FP Receptor Signaling and Potency Studies

For studies focused on FP receptor pharmacology and signal transduction, the active free acid metabolite of this compound, 17-phenyl-trinor-PGF2α, is a critical tool. Its 9.4-fold higher potency (EC50 = 5.8 nM) compared to latanoprost free acid (PHXA85, EC50 = 54.6 nM) in functional PI turnover assays [2] provides a strong, quantifiable signal. This makes it ideal for exploring downstream effects, biased agonism, or competitive binding assays where a high-potency FP agonist is advantageous.

Comparative Prodrug Pharmacokinetics

This compound is a valuable probe for studying the relationship between prodrug structure and ocular pharmacokinetics. The isopropyl ester group represents a distinct prodrug class compared to the more common isopropyl ester of latanoprost or the ethyl amide of bimatoprost. Its known property of faster conversion relative to amide prodrugs [3] allows for direct comparative studies on corneal permeability, tissue esterase activity, and the resulting time-course of active drug generation in the anterior segment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bimatoprost isopropyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.